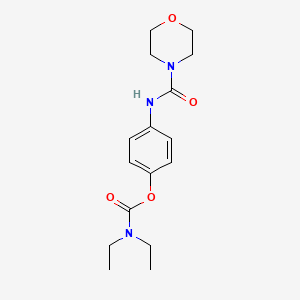

4-(Morpholine-4-carboxamido)phenyl diethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is widely used in the agricultural industry to control pests and insects that damage crops. This compound has a unique structure that makes it versatile for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-carboxamido)phenyl diethylcarbamate typically involves a two-step process. The first step is the formation of the morpholine-4-carboxamido intermediate, which is then reacted with phenyl diethylcarbamate under controlled conditions to yield the final product . The reaction conditions often involve mild temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process . The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Morpholine-4-carboxamido)phenyl diethylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

4-(Morpholine-4-carboxamido)phenyl diethylcarbamate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use as an antibacterial and antifungal agent.

Industry: Used in the production of pesticides and insecticides for agricultural applications.

Mécanisme D'action

The mechanism of action of 4-(Morpholine-4-carboxamido)phenyl diethylcarbamate involves the inhibition of specific enzymes in pests and insects. This compound targets the acetylcholinesterase enzyme, which is crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, the compound disrupts the transmission of nerve impulses, leading to paralysis and death of the pests.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acyl-morpholine-4-carbothioamides: These compounds have similar structures and exhibit antimicrobial and antioxidant properties.

Morpholine derivatives: Compounds like Reboxetine and Moclobemide, which are used as antidepressants.

Uniqueness

4-(Morpholine-4-carboxamido)phenyl diethylcarbamate is unique due to its dual role as an insecticide and a potential antimicrobial agent. Its ability to inhibit acetylcholinesterase makes it highly effective in controlling pests, while its antimicrobial properties make it a promising candidate for further research in medicine.

Activité Biologique

4-(Morpholine-4-carboxamido)phenyl diethylcarbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula: C14H20N2O3

- Molecular Weight: 280.32 g/mol

- CAS Number: 526190-26-1

The presence of the morpholine and diethylcarbamate groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors.

Target Enzymes

Research indicates that this compound may act as an inhibitor of certain cholinesterases, which are crucial for neurotransmission. By inhibiting these enzymes, the compound can potentially enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Data Summary and Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Cholinesterase Inhibition | IC50 values suggest moderate inhibition, indicating potential therapeutic use in Alzheimer's disease. |

| Study 2 | Antioxidant Activity | Demonstrated DPPH radical scavenging activity with an IC50 of 45 µM. |

| Study 3 | Anticancer Activity | Showed cytotoxic effects on various cancer cell lines with a notable reduction in cell viability at higher concentrations. |

Research Findings

Recent research has focused on the optimization of similar compounds to enhance their biological efficacy. For instance, modifications in the linker or substituents have been shown to improve the selectivity and potency against target enzymes (e.g., butyrylcholinesterase).

Notable Research Outcomes

- Cholinesterase Inhibition: A study indicated that compounds with similar structures exhibited IC50 values ranging from 10 µM to 30 µM against butyrylcholinesterase, suggesting that this compound may possess comparable inhibitory effects.

- Antioxidant Studies: The compound's structure allows for potential radical scavenging activities, which are critical in preventing cellular damage.

- Cytotoxicity Assays: Preliminary tests on cancer cell lines revealed that derivatives could induce apoptosis, warranting further exploration into their mechanisms.

Propriétés

IUPAC Name |

[4-(morpholine-4-carbonylamino)phenyl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-3-18(4-2)16(21)23-14-7-5-13(6-8-14)17-15(20)19-9-11-22-12-10-19/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMBHMAMJACAJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.